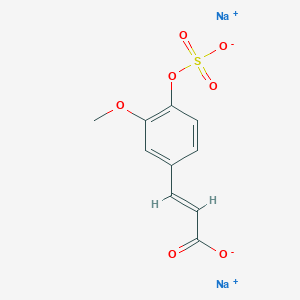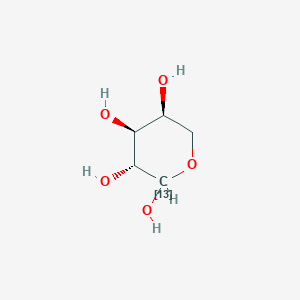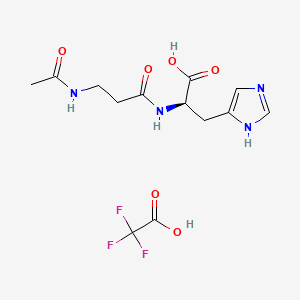
disodium;(E)-3-(3-methoxy-4-sulfonatooxyphenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;(E)-3-(3-methoxy-4-sulfonatooxyphenyl)prop-2-enoate is an organic compound that features a methoxy group, a sulfonate ester, and a conjugated double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium;(E)-3-(3-methoxy-4-sulfonatooxyphenyl)prop-2-enoate typically involves the esterification of 3-methoxy-4-hydroxybenzoic acid with a sulfonating agent, followed by the introduction of a double bond through a Wittig reaction or similar method. The reaction conditions often require a base such as sodium hydroxide and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods may involve large-scale esterification and sulfonation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions may target the double bond, converting it to a single bond and altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate ester group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce saturated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial or anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of dyes, pigments, or other industrial chemicals.
Wirkmechanismus
The mechanism of action of disodium;(E)-3-(3-methoxy-4-sulfonatooxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s sulfonate ester group may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disodium 3-(4-methoxyphenyl)prop-2-enoate: Similar structure but lacks the sulfonate ester group.
Disodium 3-(3-hydroxy-4-sulfonatooxyphenyl)prop-2-enoate: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
Disodium;(E)-3-(3-methoxy-4-sulfonatooxyphenyl)prop-2-enoate is unique due to its combination of a methoxy group, a sulfonate ester, and a conjugated double bond, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
disodium;(E)-3-(3-methoxy-4-sulfonatooxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O7S.2Na/c1-16-9-6-7(3-5-10(11)12)2-4-8(9)17-18(13,14)15;;/h2-6H,1H3,(H,11,12)(H,13,14,15);;/q;2*+1/p-2/b5-3+;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFSRKORQKDFOS-RQCPZROWSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Na2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[(2Z,4E)-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol](/img/structure/B8084262.png)



![1-(2-Methoxyethoxy)-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B8084297.png)

